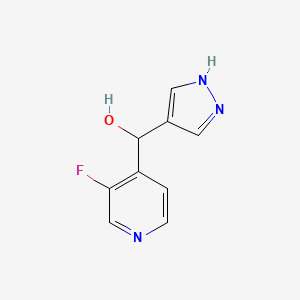
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C9H8FN3O It is a derivative of both pyridine and pyrazole, incorporating a fluorine atom and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-fluoropyridine with 1H-pyrazole-4-carbaldehyde under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to reduce the aldehyde group to a hydroxymethyl group. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- (3-Amino-pyridin-4-yl)methanol
Uniqueness
(3-Fluoropyridin-4-yl)(1H-pyrazol-4-yl)methanol is unique due to its combination of a fluoropyridine and a pyrazole moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H8FN3O |
|---|---|
Poids moléculaire |
193.18 g/mol |
Nom IUPAC |
(3-fluoropyridin-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H8FN3O/c10-8-5-11-2-1-7(8)9(14)6-3-12-13-4-6/h1-5,9,14H,(H,12,13) |
Clé InChI |
KYPLUZQDTPDPTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(C2=CNN=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)
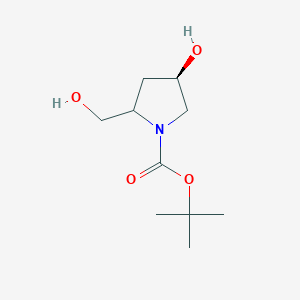
![7-(Difluoromethyl)-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065916.png)
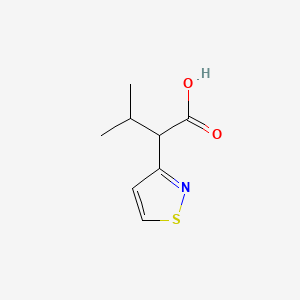
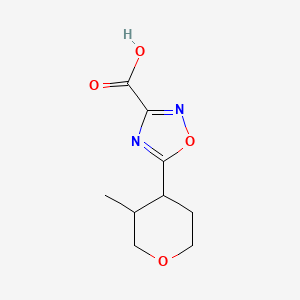
![tert-Butyl3-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13065933.png)
![6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B13065943.png)
![tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate](/img/structure/B13065945.png)


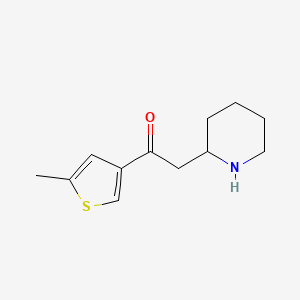
![1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13065981.png)
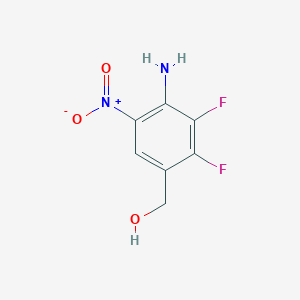
![1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065983.png)
